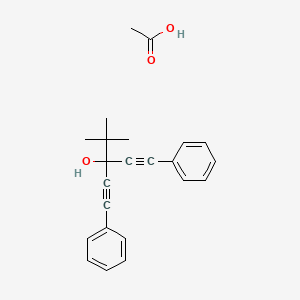
Acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol is an organic compound with a complex structure that includes both acetic acid and a penta-diyn-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol typically involves a multi-step process. One common method is the conjugation of benzalacetone with different substituted benzaldehydes through a mixed aldol condensation reaction in the presence of a strong base . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydriodic acid, acetic acid, and sulfuric acid . Reaction conditions such as temperature and solvent choice are crucial for determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions can vary widely. For example, treatment with hydriodic acid and acetic acid can yield 1,5-diphenylpentan-3-one and 3,4-diphenyl-cyclopentanone .
Scientific Research Applications
Acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its potential antioxidant properties make it of interest in biological studies.
Medicine: Research into its pharmacological effects is ongoing, with some studies suggesting potential therapeutic applications.
Industry: While not widely used industrially, it may have niche applications in the production of specialized chemicals.
Mechanism of Action
The mechanism by which acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol exerts its effects involves interactions with molecular targets and pathways. The exact molecular targets are not well-defined, but its structure suggests it may interact with enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other penta-diyn-3-ol derivatives and substituted benzaldehydes . These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness
What sets acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest.
Properties
CAS No. |
56923-01-4 |
|---|---|
Molecular Formula |
C23H24O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol |
InChI |
InChI=1S/C21H20O.C2H4O2/c1-20(2,3)21(22,16-14-18-10-6-4-7-11-18)17-15-19-12-8-5-9-13-19;1-2(3)4/h4-13,22H,1-3H3;1H3,(H,3,4) |
InChI Key |
VXKBSKJWDXLIGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)C(C#CC1=CC=CC=C1)(C#CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















